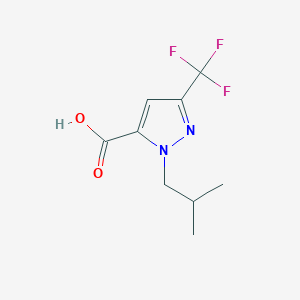

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2090994-89-9

Cat. No.: VC7641614

Molecular Formula: C9H11F3N2O2

Molecular Weight: 236.194

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090994-89-9 |

|---|---|

| Molecular Formula | C9H11F3N2O2 |

| Molecular Weight | 236.194 |

| IUPAC Name | 2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) |

| Standard InChI Key | TYZZMASKLUMDJW-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

-

Isobutyl group (C4H9) at position 1, contributing to lipophilicity.

-

Trifluoromethyl group (CF3) at position 3, enhancing metabolic stability and electron-withdrawing effects.

-

Carboxylic acid (COOH) at position 5, enabling hydrogen bonding and salt formation.

The molecular formula is C₉H₁₁F₃N₂O₂, with a molecular weight of 236.19 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| CAS No. | 2090994-89-9 |

| SMILES | CC(C)CN1C(=C(C(=N1)C(F)(F)F))C(=O)O |

| InChI Key | ZLMHJBKEXGSUCI-UHFFFAOYSA-N |

| Physical State | White solid |

Physicochemical Characteristics

-

Lipophilicity: The trifluoromethyl and isobutyl groups increase logP (predicted ~2.1), favoring membrane permeability but reducing aqueous solubility.

-

Acidity: The carboxylic acid (pKa ~3–4) allows deprotonation under physiological conditions, enhancing solubility in basic media.

-

Thermal Stability: Pyrazole derivatives typically exhibit melting points above 150°C, though exact data for this compound are unspecified .

Synthetic Routes and Optimization

General Synthesis Strategies

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

-

Cyclization: Reacting a 1,3-diketone with isobutyl hydrazine to form the pyrazole core.

-

Trifluoromethylation: Introducing the CF3 group via radical trifluoromethylation or nucleophilic substitution.

-

Carboxylation: Oxidizing a methyl or hydroxymethyl group at position 5 to a carboxylic acid.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct substituent positioning during cyclization.

-

Functional Group Compatibility: The CF3 group’s strong electron-withdrawing nature may necessitate mild reaction conditions to avoid decomposition.

Industrial-Scale Production

While detailed industrial methods are undisclosed, continuous flow chemistry could enhance yield and purity by optimizing parameters like residence time and temperature.

| Application | Mechanism | Target Organism |

|---|---|---|

| Antibacterial | Membrane disruption | Staphylococcus aureus |

| Antifungal | Ergosterol biosynthesis inhibition | Candida albicans |

| Anti-inflammatory | COX-2 inhibition | Mammalian cells |

Future Research Directions

Structural Modifications

-

Amide Derivatives: Converting the carboxylic acid to amides may improve blood-brain barrier penetration.

-

Metal Complexation: Explore coordination chemistry for catalytic applications.

Pharmacokinetic Studies

-

ADME Profiling: Assess absorption, distribution, metabolism, and excretion in model organisms.

-

Toxicity Screening: Evaluate hepatotoxicity and genotoxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume